5-Fluoro-N-[(2-methoxypyridin-3-yl)methyl]-6-methylpyridine-2-carboxamide
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Description
This compound is a highly selective brain penetrant and oral active CSF1R inhibitor . It has been shown to eliminate microglia from the brain, which can be sustained in wild-type and the Alzheimer’s disease model mice .
Synthesis Analysis
The synthesis of this compound is traditionally challenging. It provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .Molecular Structure Analysis
The molecular weight of this compound is 395.41 . Its IUPAC name is 6-fluoro-N-[(5-fluoro-2-methoxypyridin-3-yl)methyl]-5-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine .Chemical Reactions Analysis
This compound belongs to the class of organic compounds known as phenylpyridines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organ is the respiratory system .
Properties
IUPAC Name |
5-fluoro-N-[(2-methoxypyridin-3-yl)methyl]-6-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c1-9-11(15)5-6-12(18-9)13(19)17-8-10-4-3-7-16-14(10)20-2/h3-7H,8H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRCLDOYWZZXCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)NCC2=C(N=CC=C2)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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